2-Oxaspiro[3.5]nonan-7-ol
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Overview
Description
2-Oxaspiro[35]nonan-7-ol is a chemical compound with the molecular formula C8H14O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.5]nonan-7-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable diol with a spirocyclic ketone under acidic or basic conditions to form the desired spirocyclic alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of spirocyclic ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of spirocyclic ethers or halides.
Scientific Research Applications
2-Oxaspiro[3.5]nonan-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2-Oxaspiro[3.5]nonan-7-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
2-Oxa-7-azaspiro[3.5]nonane oxalate: This compound includes a nitrogen atom in the ring system, making it structurally related but with different chemical properties.
Uniqueness: 2-Oxaspiro[35]nonan-7-ol is unique due to its specific spirocyclic structure with an oxygen atom and a hydroxyl group
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJRPNFURNURGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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